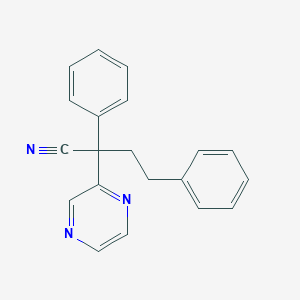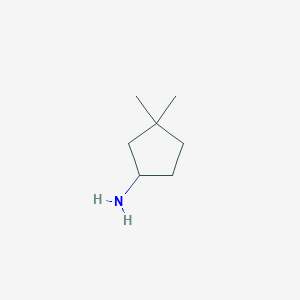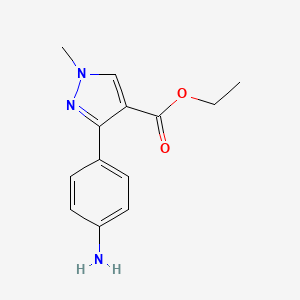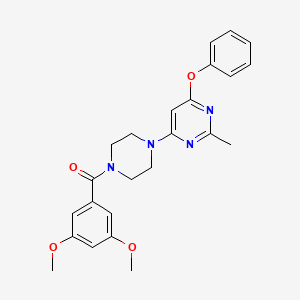
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-alkylated derivatives based on furan compounds has been explored, demonstrating methods to obtain various derivatives through alkylation and cyclization reactions. Specifically, compounds related to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide can be synthesized through reactions involving key intermediates like thiosemicarbazide, which undergoes further transformations to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the chemical behavior and reactivity of compounds. The detailed structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, a compound with a similar furan-carboxamide motif, has been characterized by X-ray diffraction, revealing its crystalline form and providing insights into the arrangement of molecules in the solid state. Such analyses are foundational for the study of this compound (Yeşilkaynak et al., 2017).
Chemical Reactions and Properties
The compound's reactivity and potential chemical reactions it may undergo, including substitutions, additions, or cyclization processes, are integral for its functionalization or application in synthesis pathways. For instance, transformations of related furan-carboxamide compounds in acidic media can lead to new derivatives through ring opening and recyclization mechanisms, hinting at the versatile chemistry of furan-carboxamide derivatives (Stroganova et al., 2016).
科学的研究の応用
Synthesis and Chemical Transformations
Research has demonstrated the utility of furan- and pyridine-containing compounds in the synthesis of diverse heterocyclic frameworks. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives highlights the versatility of these compounds in creating biologically relevant heterocycles (El-Essawy & Rady, 2011). Similarly, transformations in acidic media have led to the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, underscoring the potential for generating novel chemical entities (Stroganova, Vasilin, & Krapivin, 2016).
Biological Applications
The development of compounds targeting specific biological pathways is a critical area of research. A study on pyrazolo[4,3-c]pyridine carboxamides revealed their potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing the therapeutic applications of such molecules in tackling infectious diseases (Amaroju et al., 2017). Furthermore, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine have been evaluated for their antiprotozoal activities, indicating the broad spectrum of biological effects these molecules can exert (Ismail et al., 2004).
Imaging and Diagnostic Applications
The compound "[11C]CPPC" is an example of utilizing such molecular frameworks for imaging purposes. It has been identified as a PET radiotracer specific for CSF1R, a marker of microglia, facilitating the noninvasive imaging of neuroinflammation and contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
Material Science and Insensitive Energetic Materials
The synthesis and characterization of energetic materials based on furazan and oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlight the application of these compounds in developing materials with moderate thermal stability and insensitivity towards impact and friction, pointing towards their potential use in safer energetic materials (Yu et al., 2017).
作用機序
Target of Action
The primary target of this compound is the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1) . This enzyme plays a crucial role in the regulation of the occupancy and activation of steroid hormone receptors by converting steroid hormones into their inactive metabolites .
Mode of Action
The compound acts as an inhibitor of the 11βHSD1 enzyme . By binding to this enzyme, it prevents the conversion of active glucocorticoids into their inert forms, thereby modulating the action of these hormones .
Biochemical Pathways
The inhibition of 11βHSD1 affects the glucocorticoid pathway . This pathway is involved in a wide range of physiological processes, including immune response, metabolism, and stress response. By inhibiting 11βHSD1, the compound can alter these processes by maintaining higher levels of active glucocorticoids .
Result of Action
The inhibition of 11βHSD1 by this compound can lead to a reduction in the action of glucocorticoids . This can have therapeutic implications for disorders that may be ameliorated by such a reduction, such as diabetes, obesity, and age-related cognitive dysfunction .
特性
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-13(10-3-5-20-9-10)15-6-11-8-18(17-16-11)12-2-1-4-14-7-12/h1-5,7-9H,6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPVXLFBMYQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)
![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)



![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)